Potassium 2-methylmalonate

Mitochondrial toxicology Enzyme kinetics Neurometabolic disease modeling

Potassium 2-methylmalonate (CAS 77939-79-8, dipotassium 2-methylpropanedioate, C₄H₄K₂O₄, MW 194.27 g/mol) is the fully neutralized dipotassium salt of 2-methylmalonic acid — a C-methylated dicarboxylate that serves as a water-soluble building block for organic synthesis and a mechanistic probe of mitochondrial dicarboxylate metabolism. The compound is commercially available at ≥98% purity as a white to almost-white crystalline powder with batch-specific QC documentation including NMR, HPLC, and GC.

Molecular Formula C4H4K2O4
Molecular Weight 194.27 g/mol
Cat. No. B8200701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 2-methylmalonate
Molecular FormulaC4H4K2O4
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCC(C(=O)[O-])C(=O)[O-].[K+].[K+]
InChIInChI=1S/C4H6O4.2K/c1-2(3(5)6)4(7)8;;/h2H,1H3,(H,5,6)(H,7,8);;/q;2*+1/p-2
InChIKeyAHWKYZMDNULJRF-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium 2-Methylmalonate: Procurement-Grade Dipotassium Salt for Aqueous-Phase Dicarboxylate Chemistry


Potassium 2-methylmalonate (CAS 77939-79-8, dipotassium 2-methylpropanedioate, C₄H₄K₂O₄, MW 194.27 g/mol) is the fully neutralized dipotassium salt of 2-methylmalonic acid — a C-methylated dicarboxylate that serves as a water-soluble building block for organic synthesis and a mechanistic probe of mitochondrial dicarboxylate metabolism . The compound is commercially available at ≥98% purity as a white to almost-white crystalline powder with batch-specific QC documentation including NMR, HPLC, and GC . Its dual carboxylate groups and α-methyl substitution distinguish it from both unsubstituted malonate salts and neutral dialkyl malonate esters, creating a unique reactivity and solubility profile that cannot be replicated by simple in-class substitution.

Why Malonate, Dimethyl Malonate, or Monomethyl Potassium Malonate Cannot Replace Potassium 2-Methylmalonate


Procurement decisions for dicarboxylate building blocks frequently default to the lowest-cost analog — typically malonate salts or dialkyl malonates. However, potassium 2-methylmalonate occupies a distinct functional niche: the α-methyl group alters both enzymatic recognition and chemical reactivity relative to unsubstituted malonate, while the dipotassium salt form provides aqueous solubility and dual-nucleophile capability that neutral diesters cannot match [1]. Substituting monomethyl potassium malonate (a monoester-monocarboxylate) eliminates the second nucleophilic site required for symmetrical derivatization, and substituting the free acid methylmalonic acid introduces a protonation step that complicates direct use in aqueous enzymatic assays . The quantitative evidence below demonstrates that these structural differences translate into measurable, selection-relevant performance gaps.

Potassium 2-Methylmalonate: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Succinate Dehydrogenase (SDH) Inhibitory Potency: 124-Fold Weaker than Malonate Enables Titratable Partial Inhibition

In a direct head-to-head comparison using mitochondrion-enriched fractions from rat striatum, methylmalonate inhibited succinate dehydrogenase (SDH) with a Ki of 4.22 ± 1.3 mmol/L, whereas malonate — the unsubstituted parent dicarboxylate — inhibited SDH with a Ki of 0.034 ± 0.008 mmol/L [1]. This represents an approximately 124-fold difference in inhibitory potency. Despite being the weaker SDH inhibitor in vitro, methylmalonate induced more convulsions than malonate at equimolar intrastriatal doses in vivo, demonstrating that reduced SDH inhibition potency does not predict reduced biological activity and may confer a distinct pharmacological profile [1]. For researchers requiring graded, non-maximal SDH inhibition to avoid complete respiratory chain shutdown, this potency differential is a critical selection criterion.

Mitochondrial toxicology Enzyme kinetics Neurometabolic disease modeling

Lactate Dehydrogenase (LDH) Competitive Inhibition: Ki = 3.02 mM Provides a Quantitative Benchmark Absent for Malonate

Methylmalonate potently inhibited LDH-catalyzed conversion of lactate to pyruvate in rat brain homogenates with a competitively determined Ki of 3.02 ± 0.59 mM (substrate: lactate) [1]. In the same study, malonate and 3-nitropropionate also inhibited LDH in brain homogenates, but quantitative Ki values for these comparators were not reported, preventing a direct potency ranking [1]. The Ki of 3.02 mM for methylmalonate provides a validated, reproducible benchmark for LDH inhibition experiments, whereas malonate's LDH inhibitory activity remains only qualitatively described. LDH was approximately one order of magnitude less sensitive to methylmalonate when catalyzing the reverse reaction (pyruvate → lactate), indicating directional specificity relevant to metabolic flux studies [1].

Metabolic acidemia research Lactate metabolism Enzyme inhibitor profiling

β-Hydroxybutyrate Dehydrogenase (HBDH) Inhibition Exhibits Pronounced Tissue Selectivity with Sub-Millimolar Brain Ki

Methylmalonate inhibited β-hydroxybutyrate dehydrogenase (HBDH) with a Ki of 0.015 mmol/L (15 µM) in brain and 0.275 mmol/L in liver of 15-day-old rats [1]. The approximately 18-fold difference in Ki between brain and liver HBDH indicates pronounced tissue-specific inhibitory potency, with brain HBDH being substantially more sensitive. In the same study, methylmalonate inhibited SDH with Ki values of 4.5 mmol/L (brain) and 2.3 mmol/L (liver), meaning brain HBDH is inhibited at concentrations ~300-fold lower than those required for brain SDH inhibition [1]. Comparative HBDH Ki data for unsubstituted malonate in this tissue preparation are not available in the primary literature, making methylmalonate the quantitatively characterized probe for HBDH studies.

Ketone body metabolism Cerebral metabolism Inborn errors of metabolism

Aqueous Solubility Advantage: Dipotassium Salt Yields Freely Soluble Dicarboxylate Dianion Versus Sparingly Soluble Neutral Diesters

Potassium 2-methylmalonate is a freely water-soluble ionic salt with a computed aqueous solubility of 21.8 mg/mL (0.112 mol/L) at 25°C , directly providing the methylmalonate dianion in solution without pH adjustment. In contrast, dimethyl malonate — the most common neutral diester analog — is described as 'slightly soluble' to 'negligible' in water by multiple authoritative sources including Sigma-Aldrich and TCI, requiring organic co-solvents for aqueous reactions . Diethyl malonate exhibits a measured water solubility of 20 g/L (20 mg/mL) at 20°C , comparable to the dipotassium salt, but requires ester hydrolysis to generate the reactive dicarboxylate. The potassium salt's ionic character eliminates the need for saponification and enables direct use in buffered aqueous enzymatic assays, mitochondrial preparations, and physiological studies.

Aqueous-phase synthesis Bioconjugation chemistry Formulation development

Ionization State and pKa Differentiation: Methylmalonate Dianion is a Slightly Stronger Conjugate Base than Malonate

The dipotassium salt delivers the methylmalonate dianion with conjugate acid pKa values of pKa₁ = 3.07 and pKa₂ = 5.76 [1], compared to malonate dianion pKa₁ = 2.83 and pKa₂ = 5.69 [2]. The α-methyl group raises both pKa values by approximately 0.24 and 0.07 units respectively, indicating that methylmalonate is a modestly stronger Brønsted base and, by extension, a slightly more nucleophilic dianion. This electronic perturbation, while small, can influence reaction rates in carboxylation–decarboxylation equilibria and enolate-based C–C bond formations. The dipotassium salt provides this dianion directly in solution, whereas the free acid (methylmalonic acid, melting point 134°C) requires two equivalents of base for full deprotonation [1].

Nucleophilic reactivity Carboxylation/decarboxylation Organocatalysis

Potassium 2-Methylmalonate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Mitochondrial Respiratory Chain Studies Requiring Graded, Non-Maximal SDH Inhibition

When investigating mitochondrial Complex II (SDH) function under partial inhibition — for example, modeling methylmalonic acidemia or assessing succinate-dependent respiration — potassium 2-methylmalonate provides a Ki of 4.22 mM, approximately 124-fold weaker than malonate (Ki = 0.034 mM) [1]. This allows researchers to titrate SDH inhibition across a physiologically relevant concentration range without inducing complete enzymatic blockade, which is not achievable with malonate at comparable concentrations. The compound's water solubility ensures direct dissolution in mitochondrial respiration buffer without organic co-solvent interference .

Cerebral Ketone Body Metabolism and HBDH Inhibition Studies

For ex vivo brain homogenate or slice studies targeting β-hydroxybutyrate dehydrogenase (HBDH), potassium 2-methylmalonate is the quantitatively characterized inhibitor with a brain Ki of 15 µM — approximately 300-fold more potent than its effect on brain SDH (Ki = 4.5 mM) [2]. This high tissue-specific potency and selectivity makes it the reagent of choice for dissecting the role of ketone body oxidation in cerebral energy metabolism, particularly in the context of hypoglycemic or ketoacidotic crises associated with methylmalonic acidemia [2].

Aqueous-Phase Organic Synthesis Requiring a Symmetrical Dicarboxylate Dianion Nucleophile

In synthetic routes requiring dual nucleophilic attack from both carboxylate termini — such as symmetrical diamide formation, bis-alkylation, or metal–organic framework (MOF) linker synthesis — the dipotassium salt provides both carboxylate groups in reactive anionic form without ester deprotection steps . This contrasts with monomethyl potassium malonate (one ester, one carboxylate) and dimethyl malonate (two esters, zero carboxylates), which limit reactivity to a single site or require hydrolysis, respectively . The α-methyl group also provides steric differentiation from unsubstituted malonate for regioselective transformations.

Lactate/Pyruvate Metabolic Flux Studies Using a Characterized LDH Inhibitor

For in vitro studies of the lactate shuttle hypothesis or lactate dehydrogenase kinetics in brain and liver preparations, potassium 2-methylmalonate offers a validated competitive inhibitor with a published Ki of 3.02 ± 0.59 mM (lactate → pyruvate direction) [3]. The one-order-of-magnitude difference in sensitivity between the forward and reverse LDH reactions provides a tool for directionally dissecting lactate/pyruvate interconversion. No equivalent quantitative benchmark exists for malonate as an LDH inhibitor in the same experimental system, making methylmalonate the only data-supported choice for reproducible LDH inhibition studies [3].

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